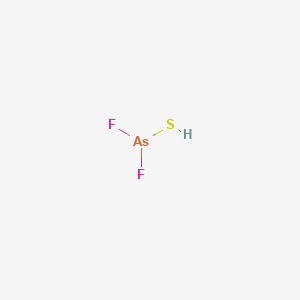
Arsorodifluoridothious acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorodifluoridothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of arsenic, fluorine, and sulfur atoms, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsorodifluoridothious acid typically involves the reaction of arsenic trioxide with hydrogen fluoride and sulfur. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as follows:
As2O3+6HF+S→2AsF2S+3H2O
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Arsorodifluoridothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentafluoride (AsF₅), while reduction could produce arsenic trifluoride (AsF₃).
Scientific Research Applications
Arsorodifluoridothious acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of arsorodifluoridothious acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Arsenic Trifluoride (AsF₃): Shares the presence of arsenic and fluorine but lacks sulfur.
Sulfur Hexafluoride (SF₆): Contains sulfur and fluorine but no arsenic.
Arsenic Pentafluoride (AsF₅): Higher oxidation state of arsenic compared to arsorodifluoridothious acid.
Uniqueness
This compound is unique due to its specific combination of arsenic, fluorine, and sulfur atoms This combination imparts distinct chemical and physical properties that are not observed in other similar compounds
Properties
CAS No. |
112070-47-0 |
|---|---|
Molecular Formula |
AsF2HS |
Molecular Weight |
145.99 g/mol |
IUPAC Name |
difluoroarsinothious acid |
InChI |
InChI=1S/AsF2HS/c2-1(3)4/h4H |
InChI Key |
RGHQLFANTJQCPD-UHFFFAOYSA-N |
Canonical SMILES |
F[As](F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















